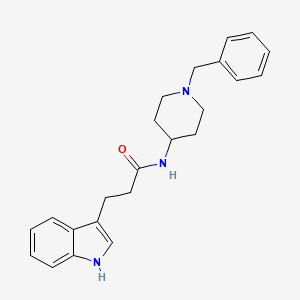
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrrole ring and a tetrahydrocarbazole moiety, which are connected via an acetamide linkage. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Tetrahydrocarbazole Moiety: The tetrahydrocarbazole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Coupling Reaction: The pyrrole and tetrahydrocarbazole moieties are then coupled through an acetamide linkage using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and tetrahydrocarbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)acetamide: A simpler analog with a pyrrole ring and acetamide linkage.
N-(6-methoxy-1H-indol-1-yl)acetamide: Contains an indole ring instead of a tetrahydrocarbazole moiety.
2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanamine: Similar structure but with an amine group instead of an acetamide linkage.
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to its combination of a pyrrole ring and a tetrahydrocarbazole moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C21H25N3O2/c1-13-7-8-14(2)24(13)12-20(25)22-19-6-4-5-16-17-11-15(26-3)9-10-18(17)23-21(16)19/h7-11,19,23H,4-6,12H2,1-3H3,(H,22,25) |
InChI Key |
CSOFXOYGCUJZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11009078.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate](/img/structure/B11009083.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-methionine](/img/structure/B11009100.png)
![ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11009110.png)
![2-[(4-methylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11009117.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11009121.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11009139.png)

![(2E)-6-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11009155.png)
![2-(2,4-Dimethoxyphenyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11009159.png)

![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B11009170.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11009178.png)

